
N-(2-methylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide, also known as MPEP, is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders.
科学的研究の応用
Environmental and Public Health Studies
The compound has been utilized in studies focusing on environmental exposure and the effects of various chemicals on public health. For example, a study on the exposure of South Australian preschool children to organophosphorus and pyrethroid pesticides used liquid chromatography/tandem mass spectrometry for measuring metabolites of various compounds, highlighting the method's potential application in analyzing the environmental exposure of compounds like N-(2-methylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide (Babina et al., 2012).
Neurological Research
The compound's structure is reminiscent of substances involved in neurological studies. For example, a study reported the development of marked parkinsonism in individuals after using an illicit drug, leading to the proposition that certain chemical structures selectively damage cells in the substantia nigra, indicating a potential area of research for compounds with similar structures (Langston et al., 1983).
Pharmacokinetics and Metabolism Studies
Studies on pharmacokinetics and metabolism of compounds provide insights into how substances like this compound are processed in the body. For example, research on the metabolism and disposition of lanicemine in healthy subjects after a single intravenous infusion dose sheds light on the body's handling of similar compounds, including absorption, distribution, metabolism, and elimination processes (Guo et al., 2015).
Toxicology and Safety Studies
Investigating the toxicological profile and safety of chemical compounds is crucial. A study on toxic encephalopathy and methemoglobinemia after exposure to 5-amino-2-(trifluoromethyl)pyridine, a compound with a similar pyridine structure, underscores the importance of understanding the toxicological effects of such compounds on human health (Tao et al., 2022).
特性
IUPAC Name |
N'-(2-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-5-2-3-7-13(11)18-15(20)14(19)17-10-12-6-4-8-16-9-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPODPQMEOCIGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
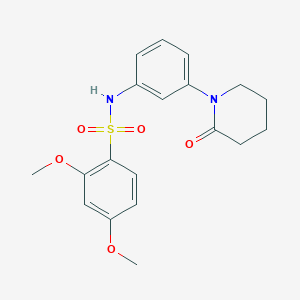
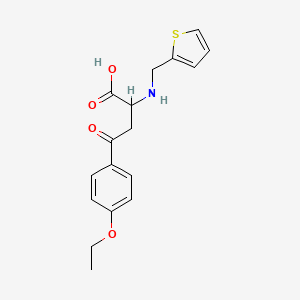
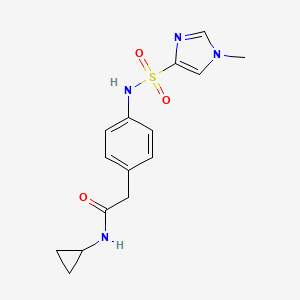

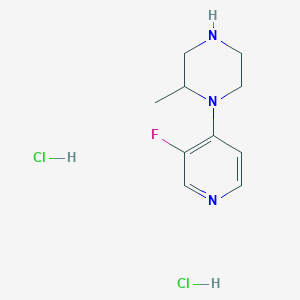
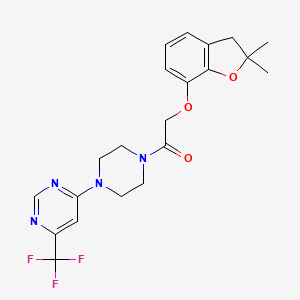


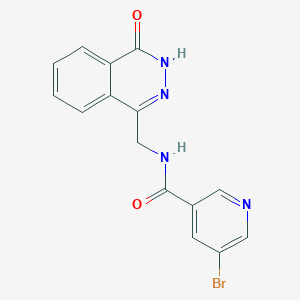
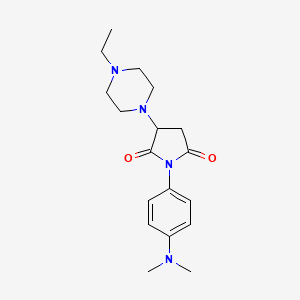

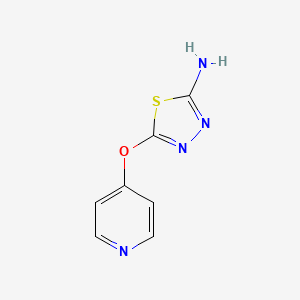
![3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2643559.png)
![Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2643562.png)
